molecular formula C27H32N8O3 B12381381 N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Cat. No.: B12381381
M. Wt: 516.6 g/mol
InChI Key: HLHLCZJZIOARRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BEBT-109 is a highly potent pan-mutant epidermal growth factor receptor inhibitor developed by BeBetter Medicine Technology Co., Ltd. It is distinct from other inhibitors such as osimertinib and mobocertinib. BEBT-109 is designed to target multiple mutations in the epidermal growth factor receptor, making it a promising candidate for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor exon 20 insertion mutations .

Preparation Methods

The synthesis of BEBT-109 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .

Chemical Reactions Analysis

BEBT-109 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

BEBT-109 has several scientific research applications, including:

Mechanism of Action

BEBT-109 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate binding pocket of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells harboring epidermal growth factor receptor mutations .

Properties

Molecular Formula

C27H32N8O3

Molecular Weight

516.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32)

InChI Key

HLHLCZJZIOARRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC

Origin of Product

United States

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